

Application Notes and Protocols for Fumaryl Chloride Acylation Reactions

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Compound of Interest

Compound Name: Fumaryl chloride

CAS No.: 627-63-4

Cat. No.: B107422

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the acylation of various nucleophiles using **fumaryl chloride**. **Fumaryl chloride** is a highly reactive bifunctional acylating agent, making it a valuable building block in organic synthesis for the preparation of a diverse range of compounds, including polymers, pharmaceuticals, and other specialty chemicals. These protocols cover the acylation of primary amines, alcohols, and aromatic compounds (via Friedel-Crafts acylation).

Safety Precautions

Fumaryl chloride is a corrosive and lachrymatory substance that reacts violently with water.^[1]^[2] It is crucial to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[1]^[3] Ensure that all glassware is dry and the reaction is protected from atmospheric moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for most reactions.

Experimental Protocols

Acylation of Primary Amines: Synthesis of N,N'-Disubstituted Fumaramides

This protocol details the synthesis of N,N'-bis(3-fluorophenyl)fumaramide, a representative example of the acylation of a primary amine with **fumaryl chloride**.

Reaction Scheme:

Experimental Procedure:[4]

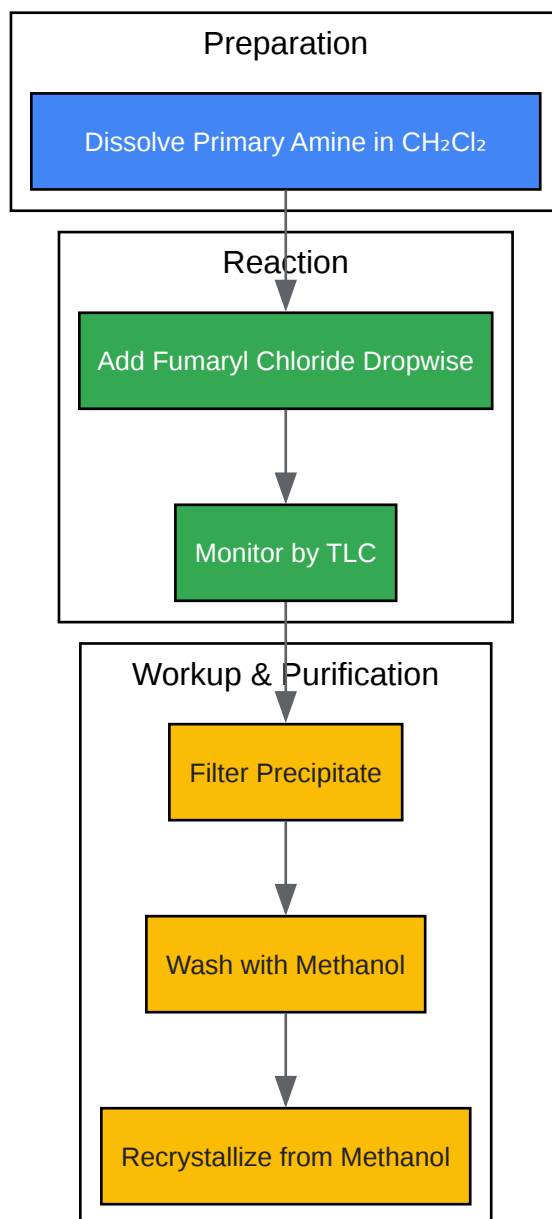
- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., 3-fluoroaniline, 10.0 mmol, 1.11 g) in anhydrous dichloromethane (CH₂Cl₂, 10 mL).
- While stirring the solution at room temperature, add **fumaryl chloride** (5.0 mmol, 0.76 g) dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting amine), the product will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold methanol.
- Recrystallize the crude product from methanol to obtain the pure N,N'-disubstituted fumaramide.

Quantitative Data Summary:

Reactant/Product	Molecular Weight (g/mol)	Moles (mmol)	Mass (g)	Volume (mL)	Yield (%)
3-Fluoroaniline	111.12	10.0	1.11	-	-
Fumaryl Chloride	152.95	5.0	0.76	-	-
N,N'-bis(3-fluorophenyl)fumaramide	302.26	-	1.45	-	96

DOT Script for the Acylation of Primary Amines Workflow:

Workflow for the Acylation of Primary Amines



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Caption: Workflow for the acylation of primary amines with **fumaryl chloride**.

Acylation of Alcohols: Synthesis of Fumarate Esters (Poly(ethylene glycol) Fumarate)

This protocol describes the synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), demonstrating the acylation of an alcohol with **fumaryl chloride**.^{[1][3][5]}

Reaction Scheme:

Experimental Procedure:^[3]

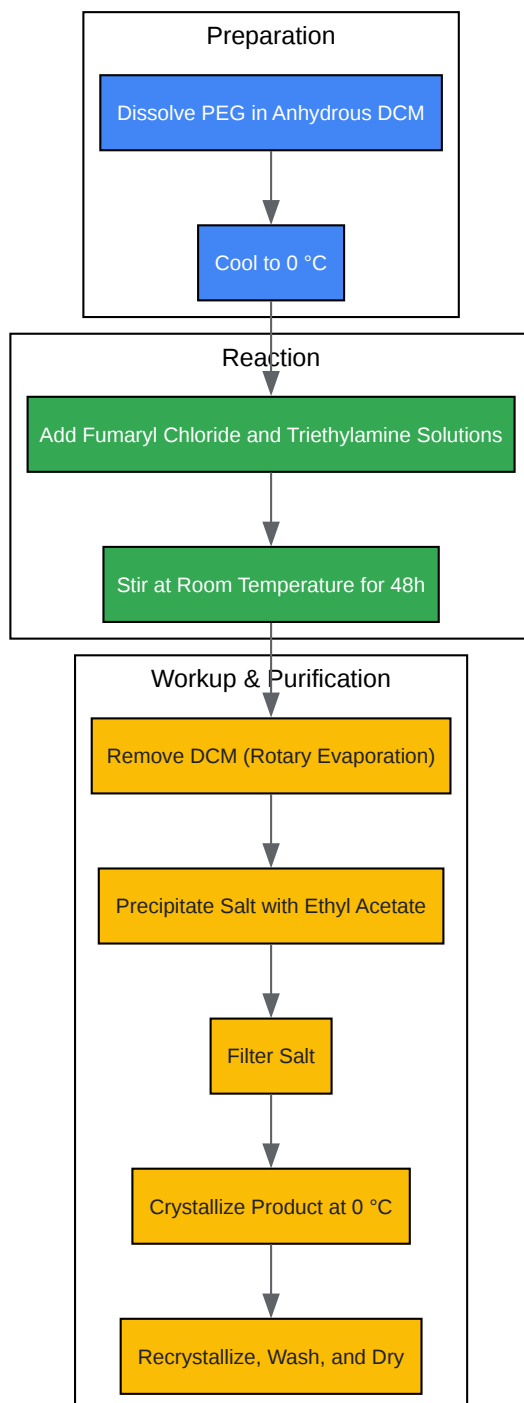
- Preparation: Dry the poly(ethylene glycol) (PEG) and dichloromethane (DCM) prior to use.
- Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnels, and a nitrogen inlet, dissolve the dried PEG (e.g., PEG with MW 1000, 1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Addition of Reagents: Prepare separate solutions of triethylamine (2.2 equivalents) in anhydrous DCM and **fumaryl chloride** (1 equivalent) in anhydrous DCM.
- Add the triethylamine solution and the **fumaryl chloride** solution dropwise and simultaneously to the stirring PEG solution at 0 °C over a period of 1-2 hours.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
- Workup: a. Remove the DCM by rotary evaporation under reduced pressure. b. Add ethyl acetate to the residue at 40 °C to precipitate the triethylamine hydrochloride salt. c. Filter the mixture to remove the salt. d. Cool the filtrate to 0 °C to crystallize the OPF product. e. Collect the OPF product by filtration.
- Purification: a. Redissolve the OPF in ethyl acetate and recrystallize at 0 °C. b. Wash the purified OPF with cold ethyl ether. c. Dry the final product under vacuum.

Quantitative Data Summary (Representative):

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio
Poly(ethylene glycol) (PEG 1000)	~1000	1
Fumaryl Chloride	152.95	1
Triethylamine	101.19	2.2

DOT Script for the Acylation of Alcohols Workflow:

Workflow for the Acylation of Alcohols



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Caption: Workflow for the acylation of alcohols with **fumaryl chloride**.

Friedel-Crafts Acylation of Aromatic Compounds

This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound, such as anisole, with **fumaryl chloride**. The reaction is expected to yield a mixture of ortho and para isomers, with the para isomer typically being the major product.

Reaction Scheme:

Experimental Procedure:^[6]^[7]

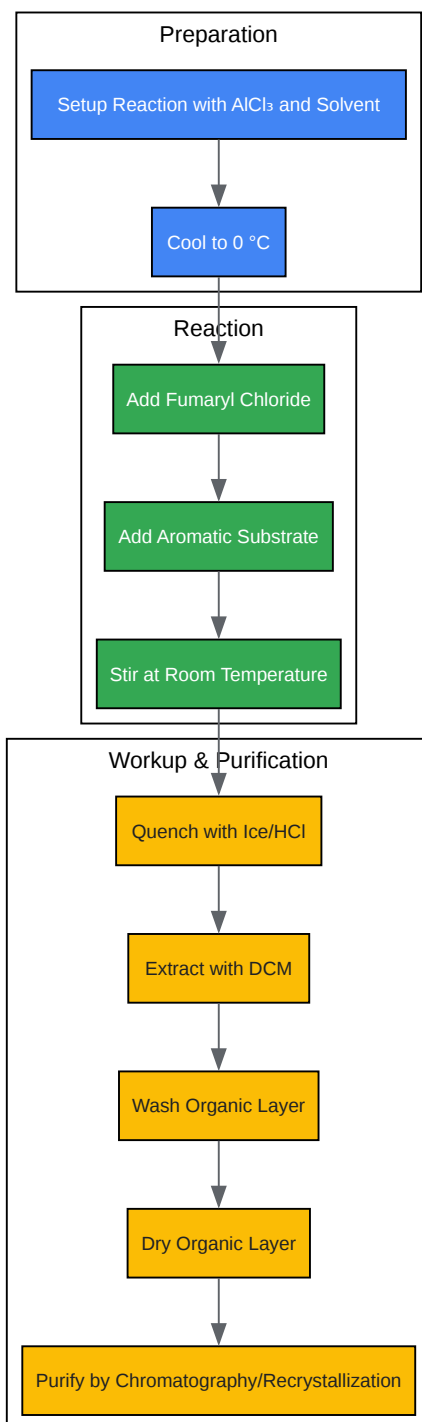
- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
- Cool the suspension to 0 °C in an ice bath.
- **Addition of Fumaryl Chloride:** Add **fumaryl chloride** (1 equivalent) dropwise to the stirred suspension.
- **Addition of Aromatic Substrate:** Add the aromatic substrate (e.g., anisole, 2 equivalents) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
- **Workup:** a. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** a. Filter off the drying agent and concentrate the organic solution under reduced pressure. b. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Quantitative Data Summary (Representative):

Reactant/Product	Molecular Weight (g/mol)	Molar Ratio
Anisole	108.14	2.0
Fumaryl Chloride	152.95	1.0
Aluminum Chloride (AlCl ₃)	133.34	2.2

DOT Script for the Friedel-Crafts Acylation Workflow:

Workflow for Friedel-Crafts Acylation



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Caption: Workflow for the Friedel-Crafts acylation of aromatic compounds.

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